H-D-Phg-OH, also known as D-(-)-α-Phenylglycine (CAS: 875-74-1), is the D-enantiomer of the non-proteinogenic amino acid phenylglycine. Its primary value in industrial and research settings stems from its defined stereochemistry, which makes it an essential chiral building block, or synthon, for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs). It is a key precursor in the manufacture of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, where the specific D-configuration is crucial for therapeutic activity.
In stereospecific applications, particularly pharmaceutical synthesis, substituting H-D-Phg-OH with its L-enantiomer (H-L-Phg-OH) or the racemic mixture (DL-Phenylglycine) results in process failure. The biological activity of many drugs, such as β-lactam antibiotics, is dependent on a single enantiomer; the 'wrong' enantiomer can be inactive or cause unintended effects. Using the racemic mixture introduces a 50% impurity that must be removed through costly and complex resolution processes, reducing the effective yield to a theoretical maximum of 50%. Therefore, procuring the enantiomerically pure H-D-Phg-OH is a critical upstream decision to ensure synthesis efficiency, product efficacy, and compliance with stringent regulatory standards.
H-D-Phg-OH is a fundamentally required precursor for synthesizing cephalosporin antibiotics. In the enzymatic synthesis of cephalexin from D-phenylglycine methyl ester (MEPG, a direct derivative of H-D-Phg-OH) and 7-aminodeacetoxycephalosporanic acid (7-ADCA), a conversion yield of 76% was achieved under optimized conditions. The enzyme used, D-(-)-phenylglycyl-beta-lactamide amidohydrolase, exhibits high specificity for substrates with the D-α-aminophenylacetic group, making the L-enantiomer an unsuitable substrate for this high-yield biotransformation.
| Evidence Dimension | Enzymatic Conversion Yield |
| Target Compound Data | 76% conversion of the cephalosporin nucleus (7-ADCA) to cephalexin using a D-Phg derivative. |
| Comparator Or Baseline | L-phenylglycine derivatives are not substrates for the highly specific D-(-)-phenylglycyl-beta-lactamide amidohydrolase. |
| Quantified Difference | Qualitatively absolute; the reaction is specific to the D-enantiomer. |
| Conditions | Enzymatic synthesis catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase at pH 6.2 using 31.5 mM 7-ADCA and 88.5 mM MEPG. |
For manufacturers of cephalosporin antibiotics, using H-D-Phg-OH is non-negotiable for achieving high-yield, economically viable enzymatic production processes.
When producing enantiomerically pure D-phenylglycine from a racemic precursor, biocatalytic kinetic resolution offers a direct route. Using whole cells of Pseudomonas aeruginosa 10145, the R-enantiomer of 2-phenyl-2-amino-acetonitrile was completely converted (50% of the total racemic starting material) into D-phenylglycine in just 30 minutes. The resulting H-D-Phg-OH was produced with an enantiomeric excess (ee) of over 95%, demonstrating the high stereoselectivity of the enzymatic process. In contrast, a purely chemical synthesis from a racemic precursor would require a separate, often less efficient, resolution step.
| Evidence Dimension | Biocatalytic Conversion Time & Purity |
| Target Compound Data | 100% conversion of the (R)-nitrile precursor to D-phenylglycine in 30 minutes with >95% ee. |
| Comparator Or Baseline | Standard chemical resolution methods, such as diastereomeric salt crystallization, which are multi-step and have a theoretical maximum yield of 50% per cycle without racemization. |
| Quantified Difference | This biocatalytic route provides >95% ee product in a single 30-minute step, a significant process advantage over classical resolution. |
| Conditions | Whole-cell catalysis with Pseudomonas aeruginosa 10145 on racemic 2-phenyl-2-amino-acetonitrile after induction with benzonitrile. |
This evidence highlights a highly efficient and rapid manufacturing route for H-D-Phg-OH itself, which is critical for buyers needing a reliable and scalable supply chain for this key chiral intermediate.
In the asymmetric Strecker synthesis of non-proteinogenic amino acids like (S)-tert-leucine, the choice of chiral auxiliary is critical. Using (R)-phenylglycine amide (a direct derivative of H-D-Phg-OH) as the auxiliary, the intermediate amino nitrile was isolated with a diastereomeric ratio (dr) of >99:1. This high diastereoselectivity is achieved through a crystallization-induced asymmetric transformation where the desired diastereomer selectively precipitates from the reaction mixture. This allows for the synthesis of the final (S)-tert-leucine product in 73% overall yield and >98% enantiomeric excess (ee). Using the opposite L-enantiomer would produce the undesired R-product.
| Evidence Dimension | Diastereomeric Ratio (dr) and Final Product Enantiomeric Excess (ee) |
| Target Compound Data | Diastereomeric ratio >99:1; Final product ee >98%. |
| Comparator Or Baseline | Use of L-phenylglycine amide would yield the opposite and undesired enantiomer of the target amino acid. |
| Quantified Difference | The choice of the D-enantiomer dictates the stereochemical outcome, providing access to the desired (S)-tert-leucine with >98% ee. |
| Conditions | Asymmetric Strecker reaction using (R)-phenylglycine amide, pivaldehyde, and NaCN/AcOH, followed by conversion to the final amino acid. |
This allows chemists to predictably synthesize other high-value, enantiomerically pure amino acids, making H-D-Phg-OH a valuable and enabling tool for asymmetric synthesis.
As a key chiral side-chain precursor, H-D-Phg-OH is the material of choice for the industrial synthesis of antibiotics like ampicillin, cephalexin, and cephradine. Its D-configuration is essential for the biological activity of the final drug, and high-yield enzymatic coupling processes are specifically designed around this enantiomer.
In the synthesis of other valuable chiral molecules, such as non-proteinogenic amino acids, derivatives of H-D-Phg-OH serve as highly effective chiral auxiliaries. They enable the production of target compounds with very high diastereomeric and enantiomeric purity (>98% ee), which is critical for pharmaceutical development and fine chemical manufacturing.
H-D-Phg-OH and its derivatives can be used in chiral resolution processes. Molecular simulation studies show that D-phenylglycine interacts more strongly with certain chiral stationary phases (like thermolysin) than its L-enantiomer, enabling the chromatographic separation of racemic mixtures. This property is valuable for developing analytical and preparative chiral separation methods.
Irritant